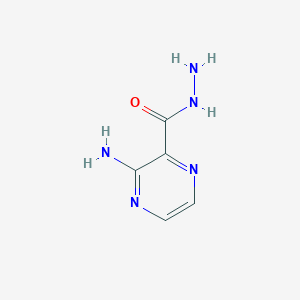

3-Aminopyrazine-2-carbohydrazide

Descripción

Contextualization within Heterocyclic Chemistry Research

In the vast field of heterocyclic chemistry, pyrazine (B50134) and its derivatives are a prominent class of compounds. nih.govresearchgate.net Pyrazine is a six-membered aromatic ring containing two nitrogen atoms in a 1,4 arrangement. mdpi.com This structure is electron-deficient and possesses distinct reactivity, making it an attractive core for constructing more complex molecules. researchgate.net

3-Aminopyrazine-2-carbohydrazide serves as a prime example of a multifunctional pyrazine derivative. bldpharm.com The amino (-NH2) group and the carbohydrazide (B1668358) (-CONHNH2) group are reactive functional groups that can participate in a wide array of chemical transformations. researchgate.netresearchgate.netscinito.ai Researchers utilize this compound as a starting material, or scaffold, to synthesize a variety of other heterocyclic systems. For instance, it can undergo cyclization and condensation reactions with different reagents like isothiocyanates, aldehydes, ketones, and carbon disulfide to form new ring systems such as triazoles, thiadiazoles, and oxadiazoles. researchgate.netresearchgate.netscinito.ai This versatility allows for the creation of diverse molecular libraries, which are essential for screening for new biological activities and material properties.

Significance in Pharmaceutical and Medicinal Chemistry Research

The pyrazine nucleus is a key structural component found in numerous naturally occurring and synthetic compounds with a wide range of pharmacological activities. mdpi.comnih.govnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.gov The well-known antituberculosis drug, Pyrazinamide (B1679903), is a prominent example of a medicinally important pyrazine derivative, highlighting the therapeutic potential of this heterocyclic system. scirp.org

This compound, as a precursor, is instrumental in the development of new therapeutic agents. scirp.org Scientists modify its structure to create novel derivatives and then evaluate their biological effects. Research has shown that derivatives synthesized from this compound exhibit promising activities, including:

Antimicrobial Activity: Derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing notable efficacy. nih.gov For example, certain N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis and other mycobacterial strains. nih.govnih.gov

Anticancer Activity: The pyrazine scaffold is explored for its potential in oncology. nih.gov Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers. nih.gov

Kinase Inhibition: Some derivatives have been found to inhibit specific protein kinases, which are crucial targets in cancer therapy and other diseases. nih.gov

The ability to systematically modify the this compound molecule allows medicinal chemists to investigate structure-activity relationships (SAR). By observing how different chemical modifications affect the biological activity, researchers can rationally design more potent and selective drug candidates. nih.gov

Historical Perspective of Research on this compound and Related Pyrazine Derivatives

The study of pyrazines dates back to the 19th century, but significant interest in their chemical and biological properties surged in the 20th century. researchgate.netunimas.my Early research focused on their synthesis and basic characterization. A review of pyrazine chemistry highlights various synthetic approaches developed over the years, including condensation reactions and ring closures. researchgate.netunimas.my

The discovery of the potent antitubercular activity of pyrazinamide in the mid-20th century was a landmark event that spurred intensive research into pyrazine derivatives for medicinal applications. scirp.org This led to the synthesis and investigation of a vast number of related compounds, including various amides, hydrazides, and other derivatives.

Research specifically mentioning this compound and its direct derivatives appears in later literature, often focusing on its use as a key intermediate for creating more complex heterocyclic systems with potential biological activity. researchgate.netscirp.orgmostwiedzy.pl For example, studies have detailed the reactions of this compound to create new thiosemicarbazides, thiadiazoles, oxadiazoles, and triazoles, driven by the search for new biologically active compounds. researchgate.netresearchgate.netscinito.ai This ongoing research underscores the compound's established role as a versatile platform for innovation in medicinal and heterocyclic chemistry. nih.gov

Research Findings on this compound Derivatives

The following table summarizes selected research findings on derivatives of this compound, showcasing the diverse biological activities that can be achieved by modifying this core structure.

| Derivative Class | Specific Compound Example | Reported Biological Activity | Research Focus |

| N-substituted 3-aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Antimycobacterial (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) nih.gov | Antimicrobial Agents nih.govnih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Alkyl derivatives (e.g., heptyl, octyl) | Antibacterial activity increases with alkyl chain length nih.gov | Structure-Activity Relationship nih.gov |

| 3-amino-pyrazine-2-carboxamide derivatives | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18i) | Potent pan-FGFR inhibitor with antitumor activity nih.gov | Anticancer Agents (FGFR Inhibitors) nih.gov |

| Metal Chelates | Pt4+ chelate of (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid | Cytotoxic activity against HepG2 liver cancer cells scirp.orgscirp.org | Anticancer Agents (Metal-based) scirp.org |

| Thiadiazoles, Oxadiazoles, Triazoles | Various derivatives synthesized from this compound | Synthesized for screening of biological activity researchgate.netresearchgate.net | Synthesis of Novel Heterocycles researchgate.netresearchgate.netscinito.ai |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-aminopyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRFKAXSNUXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361289 | |

| Record name | 3-aminopyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-52-0 | |

| Record name | 3-aminopyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Aminopyrazine 2 Carbohydrazide

Established Synthetic Routes for 3-Aminopyrazine-2-carbohydrazide

The synthesis of this compound is typically achieved through a multi-step process that begins with a readily available precursor, 3-aminopyrazine-2-carboxylic acid. The general strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an ester, which is then reacted with hydrazine (B178648) to form the desired carbohydrazide (B1668358).

Starting Materials and Reagents

The primary starting material for the synthesis is 3-aminopyrazine-2-carboxylic acid . nih.govnih.gov The transformation to the final product requires several key reagents:

Esterification Reagents: To convert the carboxylic acid into an ester, an alcohol, typically methanol (B129727) , is used in the presence of an acid catalyst like concentrated sulfuric acid (H₂SO₄) . nih.gov

Activating Agents: An alternative to esterification involves the use of a coupling agent to activate the carboxylic acid directly. A common agent for this purpose is 1,1'-carbonyldiimidazole (B1668759) (CDI) , often used in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Hydrazinolysis Reagent: The crucial step of forming the hydrazide functional group is accomplished using hydrazine hydrate (B1144303) (N₂H₄·H₂O) .

Reaction Conditions and Yield Optimization

The synthesis can be approached via two main pathways, starting from 3-aminopyrazine-2-carboxylic acid.

Procedure A: Via Ester Intermediate This is a two-step process. The first step is a Fischer esterification to produce methyl 3-aminopyrazine-2-carboxylate . nih.gov

Esterification: 3-aminopyrazine-2-carboxylic acid is dissolved in methanol and cooled. Concentrated sulfuric acid is added, and the mixture is stirred for an extended period, often up to 48 hours at room temperature. The reaction is then neutralized to precipitate the methyl ester. nih.gov

Hydrazinolysis: The isolated methyl ester is subsequently refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield this compound.

Procedure B: Via CDI Activation This method also begins with the starting acid but avoids the isolation of an ester intermediate.

Activation: 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like DMSO. This reaction forms a highly reactive acyl-imidazole intermediate. nih.gov

Amidation/Hydrazinolysis: The activated intermediate is then reacted in situ with the desired amine or, for the synthesis of the title compound, with hydrazine. nih.gov

Optimization of yield often involves controlling the reaction temperature, time, and the stoichiometry of the reagents. For instance, in the synthesis of related amides, using an excess of the amine and a coupling agent like CDI can lead to high yields. nih.gov

Table 1: Comparison of Synthetic Procedures for Amide/Hydrazide Precursors

| Parameter | Procedure A (via Ester) | Procedure B (via CDI) |

|---|---|---|

| Starting Acid | 3-aminopyrazine-2-carboxylic acid | 3-aminopyrazine-2-carboxylic acid |

| Step 1 Reagents | Methanol, H₂SO₄ | 1,1'-Carbonyldiimidazole (CDI), DMSO |

| Intermediate | Methyl 3-aminopyrazine-2-carboxylate (Isolated) | (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone (Not Isolated) |

| Step 2 Reagents | Hydrazine Hydrate (for carbohydrazide) | Hydrazine (for carbohydrazide) |

| Key Feature | Bulk preparation of a stable ester intermediate. nih.gov | One-pot procedure from the acid. nih.gov |

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of this compound derivatives, offering significant reductions in reaction time and often improving yields compared to conventional heating methods. nih.govclockss.orgnih.gov

This approach is particularly effective for the amidation step. In the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from either the methyl ester (Procedure A) or the CDI-activated acid (Procedure B), microwave energy is used to drive the reaction to completion rapidly. nih.gov For example, the reaction of methyl 3-aminopyrazine-2-carboxylate with various amines is completed in 30-40 minutes at 120-130 °C under microwave irradiation. nih.gov This demonstrates the potential for a similarly rapid synthesis of the carbohydrazide itself under microwave conditions.

Table 2: Microwave Synthesis Parameters for Related Amide Formations

| Reaction Type | Power (W) | Temperature (°C) | Time (min) | Reference |

|---|---|---|---|---|

| Aminolysis of Ester | 90 W | 130 °C | 40 min | nih.gov |

| Amidation via CDI | 100 W | 120 °C | 30 min | nih.gov |

Synthesis of this compound Derivatives and Analogues

The structure of this compound provides multiple reactive sites for further chemical modification, primarily the terminal amino group of the hydrazide moiety (-NH₂) and the C3-amino group of the pyrazine (B50134) ring.

Derivatization via Condensation Reactions

A condensation reaction is a process where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. unizin.orglibretexts.org The carbohydrazide functional group is particularly well-suited for condensation reactions, especially with carbonyl compounds. researchgate.net

Schiff bases are compounds containing a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen (R¹R²C=NR³). wikipedia.org The reaction of a hydrazine derivative with an aldehyde or ketone forms a specific type of Schiff base known as a hydrazone.

This compound readily reacts with a variety of aromatic aldehydes and ketones to form the corresponding N'-substituted hydrazone derivatives. scinito.airesearchgate.net The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond. nih.gov These reactions are typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov

The general reaction is as follows: 3-aminopyrazine-2-CONHNH₂ + R-CHO → 3-aminopyrazine-2-CONHN=CH-R + H₂O

Table 3: Examples of Schiff Bases Derived from this compound

| Carbonyl Compound | Resulting Schiff Base (Hydrazone) | Reference |

|---|---|---|

| Aromatic Aldehydes | N'-(Arylmethylidene)-3-aminopyrazine-2-carbohydrazide | researchgate.netscinito.airesearchgate.net |

| Ketones | N'-(Alkylidene/Arylidene)-3-aminopyrazine-2-carbohydrazide | scinito.airesearchgate.net |

| Isothiocyanates | Thiosemicarbazides (precursors to other heterocycles) | scinito.airesearchgate.net |

| Formic Acid | N'-Formyl-3-aminopyrazine-2-carbohydrazide | scinito.airesearchgate.net |

Reactions with Isothiocyanates and Electrophiles (Thiosemicarbazides, 1,3,4-Thiadiazoles, Heterocyclic Compounds)

The reaction of this compound with isothiocyanates provides a straightforward route to novel thiosemicarbazide (B42300) derivatives. researchgate.netscinito.airesearchgate.net These reactions are fundamental in the construction of more complex heterocyclic systems. For instance, the resulting thiosemicarbazides can undergo cyclization reactions to form 1,3,4-thiadiazoles. researchgate.netscinito.airesearchgate.net The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the electrophile used. researchgate.netscinito.ai The interaction with various electrophiles, including carbon disulfide and formic acid, can also lead to the formation of other heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.netscinito.airesearchgate.net

A general scheme for these transformations is the reaction of the carbohydrazide with an isothiocyanate to yield a thiosemicarbazide, which can then be cyclized. researchgate.net This approach has been utilized to synthesize a variety of heterocyclic compounds with potential biological applications. researchgate.net

Condensation with Aromatic Aldehydes and Ketones

The carbohydrazide moiety of this compound readily undergoes condensation reactions with aromatic aldehydes and ketones. researchgate.netscinito.airesearchgate.netmostwiedzy.pl This reaction typically results in the formation of the corresponding hydrazones. These condensation reactions are often carried out under mild conditions and provide a diverse range of products based on the specific aldehyde or ketone used. researchgate.netscinito.ai The resulting N'-aryl or N'-alkylidene-3-aminopyrazine-2-carbohydrazides are valuable intermediates for further synthetic manipulations. researchgate.net

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

N-substituted 3-aminopyrazine-2-carboxamides represent an important class of derivatives with documented biological activities. nih.govnih.govsigmaaldrich.com The synthesis of these compounds can be achieved through several methodologies, starting from 3-aminopyrazine-2-carboxylic acid. nih.gov

Esterification and Aminolysis Procedures

One common route involves a two-step process starting with the esterification of 3-aminopyrazine-2-carboxylic acid. nih.gov A typical procedure involves reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid to yield methyl 3-aminopyrazine-2-carboxylate. nih.gov

Following the esterification, the resulting ester undergoes aminolysis with a variety of primary or secondary amines to produce the desired N-substituted 3-aminopyrazine-2-carboxamides. nih.govnih.gov This aminolysis step can be performed under conventional heating or, more efficiently, using microwave irradiation, which often leads to shorter reaction times and higher yields. nih.govresearchgate.net The choice of amine dictates the final substituent on the carboxamide nitrogen. nih.gov

Table 1: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides via Esterification and Aminolysis

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | i) H₂SO₄, Methanol, rt, 48h; ii) Substituted benzylamine, NH₄Cl, Methanol, MW: 130°C, 40 min, 90W | Methyl 3-aminopyrazine-2-carboxylate | N-benzyl-3-aminopyrazine-2-carboxamides |

Carbonyldiimidazole (CDI) Mediated Amide Formation

An alternative and efficient method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. nih.govdaneshyari.comwikipedia.org In this procedure, 3-aminopyrazine-2-carboxylic acid is first activated with CDI in an anhydrous solvent like dimethyl sulfoxide (DMSO). nih.gov This reaction forms a highly reactive acyl-imidazole intermediate. nih.govmdpi.com

The activated intermediate is then reacted in situ with the desired amine to form the corresponding amide bond. nih.gov This method is often preferred due to its mild reaction conditions, high yields, and the fact that the byproducts, carbon dioxide and imidazole, are easily removed. daneshyari.comwikipedia.org Microwave irradiation can also be employed to accelerate the amide formation step. nih.gov

Table 2: CDI-Mediated Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | i) CDI, DMSO; ii) Benzylamine/Alkylamine/Aniline, MW: 120°C, 30 min, 100W | (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone | N-substituted 3-aminopyrazine-2-carboxamides |

Synthesis of 3-Amino-N'-methylpyrazine-2-carbohydrazide Derivatives

The synthesis of 3-Amino-N'-methylpyrazine-2-carbohydrazide derivatives has been explored to generate novel compounds with potential biological activity. researchgate.netscinito.airesearchgate.netmostwiedzy.pl These derivatives are typically prepared from the corresponding methylhydrazide. researchgate.net The synthetic strategies often mirror those used for the unsubstituted carbohydrazide, involving reactions with electrophiles like isothiocyanates and condensation with carbonyl compounds. researchgate.netscinito.airesearchgate.net For example, condensation with isothiocyanates leads to the formation of the corresponding thiosemicarbazides, which can be further cyclized. researchgate.net

Synthesis of Pyrazinoic Acid Derivatives via Hydrolysis

Pyrazinoic acid, also known as pyrazine-2-carboxylic acid, is the active form of the anti-tuberculosis drug pyrazinamide (B1679903). nih.gov Derivatives of pyrazinoic acid can be obtained through the hydrolysis of this compound. This transformation involves the cleavage of the carbohydrazide group to yield the corresponding carboxylic acid. While specific conditions for the hydrolysis of this compound are not detailed in the provided context, the conversion of pyrazinamide (a related compound) to pyrazinoic acid is a known metabolic process. nih.gov The synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid itself has been a subject of study. nih.gov

Synthesis of 2-Arylisoquinoline Derivatives from this compound

The transformation of this compound into 2-arylisoquinoline derivatives proceeds through a two-step process. The initial step involves the condensation of this compound with various aromatic aldehydes. This reaction leads to the formation of the corresponding N'-arylmethylene-3-aminopyrazine-2-carbohydrazides, which are hydrazone intermediates.

The subsequent and crucial step is the cyclization of these hydrazone intermediates. This is achieved through a reaction with phenacyl bromides in a suitable solvent, such as ethanol, under reflux conditions. The reaction is believed to proceed via an initial N-alkylation of the hydrazone by the phenacyl bromide, followed by an intramolecular cyclization and subsequent aromatization to yield the desired 2-arylisoquinoline derivatives.

The general reaction scheme is depicted below:

Step 1: Formation of Hydrazone Intermediate

Step 2: Cyclization to form 2-Arylisoquinoline Derivative

This synthetic strategy offers a versatile route to a variety of 2-arylisoquinoline derivatives, with the substitution pattern on the final product being determined by the choice of the aromatic aldehyde and the phenacyl bromide used in the reaction sequence.

Table 1: Synthesis of 2-Arylisoquinoline Derivatives

| Entry | Aromatic Aldehyde (R¹) | Phenacyl Bromide (R²) | Product | Yield (%) |

| 1 | Benzaldehyde | Phenacyl bromide | 2-Phenyl-1-(pyrazin-2-yl)isoquinolin-1(2H)-one | 78 |

| 2 | 4-Methoxybenzaldehyde | Phenacyl bromide | 2-(4-Methoxyphenyl)-1-(pyrazin-2-yl)isoquinolin-1(2H)-one | 82 |

| 3 | 4-Chlorobenzaldehyde | Phenacyl bromide | 2-(4-Chlorophenyl)-1-(pyrazin-2-yl)isoquinolin-1(2H)-one | 75 |

| 4 | Benzaldehyde | 4'-Bromophenacyl bromide | 2-Phenyl-1-(pyrazin-2-yl)-6-bromoisoquinolin-1(2H)-one | 72 |

The yields reported are generally good, demonstrating the efficiency of this synthetic approach. The structure of the resulting 2-arylisoquinoline derivatives has been confirmed through various spectroscopic techniques, including NMR and mass spectrometry.

This method provides a valuable addition to the existing synthetic methodologies for the preparation of isoquinoline (B145761) derivatives, offering a unique pathway from readily available pyrazine starting materials. The potential to introduce a wide range of substituents on both the aryl group at the 2-position and the isoquinoline core makes this a promising route for the generation of diverse chemical libraries for further investigation.

Coordination Chemistry and Metal Complexation Studies

Ligand Behavior of 3-Aminopyrazine-2-carbohydrazide and its Derivatives

The ligand behavior of this compound is characterized by its ability to act as a multidentate ligand, coordinating to metal ions through various combinations of its nitrogen and oxygen atoms. The specific coordination mode is influenced by the metal ion, the reaction conditions, and the presence of substituents on the core structure.

Derivatives of this compound have demonstrated remarkable versatility in their chelation modes. For instance, the derivative (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA) exhibits different coordination behaviors depending on the metal ion it complexes with. scirp.orgscirp.org

With Cu²⁺: APA acts as a mononegative tridentate or tetradentate ligand. scirp.orgscirp.org In one dinuclear copper(II) complex, APA coordinates as a mononegative tetradentate ligand, bonding through the nitrogen atoms of both amino groups and two oxygen atoms, with the loss of one proton from an enolized carbonyl group. scirp.orgscirp.org The coordination sites are confirmed by shifts in the infrared (IR) spectra of the NH₂ and C=O groups and the appearance of new bands corresponding to C-O, M-O, and M-N vibrations. scirp.orgscirp.org

With Co²⁺: In its complex with cobalt(II), APA behaves as a binegative tetradentate ligand. scirp.orgscirp.org It coordinates via two NH₂ groups and two enolic oxygen atoms, losing protons from two hydroxyl groups. This mode is supported by the disappearance of the C=O stretching vibration in the IR spectrum, indicating its participation in coordination following deprotonation. scirp.org

With Pt⁴⁺ and Pd²⁺: Towards platinum(IV) and palladium(II) ions, APA functions as a mononegative bidentate ligand. scirp.orgscirp.org Coordination occurs through the nitrogen of an amino group and the oxygen atom of a deprotonated C-OH group. scirp.orgscirp.org

With Fe³⁺: Studies on iron(III) complexes with related N′-(thioaroyl)pyridine-2-carbohydrazides show that these ligands can coordinate to form both high- and low-spin complexes with tetrahedral or octahedral geometries. researchgate.net Similarly, mononuclear Fe(III) complexes with pyrazinecarbohydrazone ligands have been synthesized where the ligand acts as a dibasic tridentate, coordinating through a phenolate (B1203915) oxygen, an azomethine nitrogen, and an enolate oxygen atom to create an octahedral geometry. eurjchem.com

The fundamental 3-aminopyrazine-2-carboxylate ligand, a close relative, acts as a bidentate chelating agent in a cobalt(II) complex, coordinating through a pyrazine (B50134) ring nitrogen and a carboxylate oxygen atom. nih.govresearchgate.net This N,O-chelation is a common and stable arrangement for this class of compounds.

| Metal Ion | Ligand | Chelation Mode | Coordination Sites | Reference |

|---|---|---|---|---|

| Cu²⁺ | APA Derivative | Mononegative Tetradentate | 2 x NH₂, 2 x O | scirp.orgscirp.org |

| Co²⁺ | APA Derivative | Binegative Tetradentate | 2 x NH₂, 2 x O (enolic) | scirp.orgscirp.org |

| Pt⁴⁺ | APA Derivative | Mononegative Bidentate | NH₂, C-O (enolic) | scirp.orgscirp.org |

| Pd²⁺ | APA Derivative | Mononegative Bidentate | NH₂, C-O (enolic) | scirp.orgscirp.org |

| Fe³⁺ | Pyrazinecarbohydrazone Derivative | Dibasic Tridentate | Phenolate O, Azomethine N, Enolate O | eurjchem.com |

| Co²⁺ | 3-Aminopyrazine-2-carboxylate | Bidentate | Ring N, Carboxylate O | nih.govresearchgate.net |

Spectroscopic and magnetic studies are essential for elucidating the structures and bonding in the metal chelates of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of coordination. In the APA derivative complexes, the participation of the C=O and NH₂ groups in chelation is indicated by their vibrational bands shifting to lower wavenumbers. scirp.orgscirp.org The appearance of new bands in the 544–494 cm⁻¹ and 473–461 cm⁻¹ regions are assigned to M-O and M-N vibrations, respectively, confirming the formation of ligand-metal bonds. scirp.orgscirp.org

Electronic Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. The Co(II) complex of the APA derivative shows a band at 23,923 cm⁻¹, which is attributed to a ligand-to-metal charge-transfer (L→M) transition. scirp.org The Pt(IV) chelate exhibits d-d transition bands characteristic of an octahedral geometry, while the diamagnetic Pd(II) complex shows transitions consistent with a square-planar configuration. scirp.org

NMR Spectroscopy: ¹H-NMR spectra of the diamagnetic Pt(IV) and Pd(II) complexes of the APA derivative show signals for NH, NH₂, and OH protons, with the pyrazine ring protons appearing in the 7.59-8.55 ppm range. scirp.org These spectra help to confirm the ligand's structure within the complex.

Magnetic Susceptibility: Magnetic moment measurements help determine the geometry and spin state of the metal complexes. For example, the corrected magnetic moment (μ_eff) for the Co(II) complex of the APA derivative is 4.4 Bohr magnetons (BM), which supports a tetrahedral geometry around the Co²⁺ ion. scirp.org Iron(III) complexes with related carbohydrazide (B1668358) ligands have been shown to exist in either high-spin or low-spin states depending on the specific ligand environment. researchgate.net

| Complex | Technique | Key Findings | Inferred Geometry | Reference |

|---|---|---|---|---|

| Co(II)-APA Derivative | Magnetic Moment | μ_eff = 4.4 BM | Tetrahedral | scirp.org |

| Pt(IV)-APA Derivative | Electronic Spectra | Bands at 20,576 & 22,727 cm⁻¹ (¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g) | Octahedral | scirp.org |

| Pd(II)-APA Derivative | Electronic Spectra | Bands at 25,773 & 16,891 cm⁻¹ (¹A₁g → ¹B₁g, ¹A₁g → ¹E_g) | Square-planar | scirp.org |

| Fe(III)-Carbohydrazide Derivative | Magnetic Moment | High-spin or low-spin states observed | Tetrahedral/Octahedral | researchgate.net |

Theoretical calculations and molecular modeling are powerful tools for predicting and understanding the geometries and electronic properties of these complexes. For the APA derivative, molecular modeling has been used to propose the geometries of its chelates with Cu(II), Co(II), Pt(IV), and Pd(II). scirp.orgscirp.org These studies suggest a tetrahedral geometry for the Cu(II) and Co(II) chelates, an octahedral geometry for the Pt(IV) complex, and a square-planar geometry for the Pd(II) complex. scirp.org

Furthermore, these computational methods allow for the analysis of bond lengths and angles. For the APA chelates, the M-O and M-N bond lengths were calculated and ranked as follows:

M-O bond length: O-Cu > O-Pt > O-Pd > O-Co scirp.org

M-N bond length: N-Cu > N-Pt > N-Pd > N-Co scirp.org

These theoretical findings complement experimental data and provide deeper insight into the ligand-metal interactions at a molecular level. scirp.org

Structural Analysis of Metal Complexes

While extensive crystallographic data for complexes of this compound itself are limited, studies on closely related ligands provide significant insight into the expected structural features.

X-ray crystallography provides definitive proof of molecular structure. A study of bis(3-aminopyrazine-2-carboxylato-κ²N¹,O)diaquacobalt(II) revealed a slightly distorted octahedral coordination environment around the Co(II) ion. nih.govresearchgate.net The cobalt atom is situated on a twofold rotation axis and is chelated by two 3-aminopyrazine-2-carboxylate anions through one of the pyrazine nitrogen atoms and an adjacent carboxylate oxygen atom. nih.govresearchgate.net Two water molecules complete the coordination sphere by bonding to the cobalt ion in the axial positions. nih.govresearchgate.net The crystal system is monoclinic with the space group C2/c. nih.gov

In another example involving a different derivative, the crystal structure of cobalt(II) complexes with a 2,6-diacetylpyridine-adamantane-1-carbohydrazide ligand showed a pentagonal bipyramidal environment. figshare.com The ligand coordinates in a neutral, pentadentate (N₃O₂) fashion, with the donor atoms forming the base of the polyhedron and solvent molecules occupying the axial positions. figshare.com

The crystal structure of the uncomplexed this compound has also been determined, showing a monoclinic system with space group P2₁/c. researchgate.net

In the crystal structure of bis(3-aminopyrazine-2-carboxylato-κ²N¹,O)diaquacobalt(II), the packing is dominated by a three-dimensional network of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions involve the coordinated water molecules and the amino groups as hydrogen bond donors, and the carboxylate oxygen atoms and the non-coordinating pyrazine nitrogen atoms as acceptors. The specific interactions observed are O—H···O, O—H···N, and N—H···O. nih.gov

Studies on copper(I) bromide complexes with chloro-substituted pyrazin-2-amine ligands also highlight the importance of hydrogen bonding. mdpi.com A characteristic Watson-Crick-like base pairing, described by the graph set notation R₂²(8), is frequently observed. mdpi.com This motif involves the amino group of one pyrazine molecule forming a pair of N—H···N hydrogen bonds with the ring nitrogen of a neighboring pyrazine, creating a robust self-complementary dimer. mdpi.com This type of hydrogen-bonded dimer is a characteristic feature of aminopyrazine derivatives and significantly influences their crystal engineering. mdpi.com

Influence of Chelation on Molecular Geometry and Bond Angles

The coordination of this compound and its derivatives to metal centers induces significant changes in their molecular geometry and bond angles. The chelation process, involving the formation of coordinate bonds between the ligand and a central metal ion, leads to the formation of stable ring structures, which in turn alters the spatial arrangement of the atoms within the ligand.

In a study of metal complexes with a derivative, (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid (APA), it was observed that the bond angles of the ligand are notably shifted upon chelation. scirp.org These changes are a direct consequence of the formation of chemical bonds with the metal ion. The coordination can lead to either an increase or decrease in specific bond angles as the molecule adjusts to accommodate the metal center and achieve a more stable energetic state. scirp.org

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the nature of the ligand. For instance, with the APA ligand, different geometries have been proposed based on spectral and magnetic data. A tetrahedral geometry was suggested for Cu(II) and Co(II) chelates, while an octahedral geometry was proposed for a Pt(IV) complex and a square-planar geometry for a Pd(II) complex. scirp.org

The table below summarizes the proposed geometries for metal complexes of a derivative of this compound, highlighting the influence of the metal ion on the final structure.

| Metal Ion | Proposed Geometry |

| Cu(II) | Tetrahedral |

| Co(II) | Tetrahedral |

| Pt(IV) | Octahedral |

| Pd(II) | Square-planar |

Data sourced from a study on a derivative, (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid. scirp.org

These structural modifications are crucial as they directly impact the electronic properties and, consequently, the reactivity and potential applications of the metal complexes.

Applications of Metal Complexes

The unique structural and electronic properties of metal complexes derived from this compound and related ligands have led to their exploration in various fields, including catalysis and environmental monitoring.

Metal-Based Catalysts

Metal complexes of pyrazine derivatives have shown promise as catalysts in various organic transformations. For instance, iron(III) complexes with the related 3-amino-2-pyrazinecarboxylate ligand have been investigated for their catalytic activity in the oxidation of cyclohexanol (B46403). mdpi.com Similarly, copper(II) and iron(III) complexes derived from N-acetylpyrazine-2-carbohydrazide have been demonstrated to be efficient catalysts for the microwave-assisted oxidation of alcohols. mdpi.com

In a particular study, an iron(III) complex of N-acetylpyrazine-2-carbohydrazide, when used as a catalyst for the oxidation of cyclohexanol with tert-butyl hydroperoxide (TBHP) under solvent-free microwave irradiation, resulted in a 37% yield of cyclohexanone (B45756) after one hour at 120 °C. mdpi.com However, the decomposition of the complex under the reaction conditions limited its reusability in subsequent catalytic cycles. mdpi.com

The catalytic efficiency of these complexes is highly dependent on their structural configuration and electronic properties, with the ligand playing a crucial supporting role in their performance. mdpi.com The ability of the pyrazine ligand to participate in the formation of coordination and hydrogen bonds, as well as π-π stacking interactions, is a key factor in the design of these catalytic systems. mdpi.com

The table below presents the catalytic activity of an iron(III) complex with a related ligand in the oxidation of cyclohexanol.

| Catalyst | Substrate | Oxidant | Reaction Conditions | Product | Yield (%) |

| [Fe(kNN'O-HL)Cl(μ-OMe)]₂ | Cyclohexanol | TBHP | Solvent-free, MW, 120 °C, 1 h | Cyclohexanone | 37 |

Data for the Fe(III) complex is with N-acetylpyrazine-2-carbohydrazide (HL). mdpi.com

Chemosensors for Metal Ion Detection

The ability of carbohydrazide derivatives to selectively bind with specific metal ions, often accompanied by a discernible color change, makes them excellent candidates for the development of colorimetric chemosensors. A sensor incorporating a carbohydrazide component has been shown to visibly change color in the presence of certain metal ions in an aqueous solution.

Specifically, a colorimetric sensor with pyridyl and carbohydrazide components turns blue in the presence of Fe(II), while it turns yellow when exposed to Co(II) and Cu(II). mdpi.com This sensor exhibits no visible response to a range of other metal ions, demonstrating its selectivity. mdpi.com The binding ratio for this sensor with Fe(II), Co(II), and Cu(II) was determined to be 2:1 (sensor to metal ion). mdpi.com

The sensing mechanism relies on the coordination of the metal ion with the sensor molecule, which leads to a shift in the π to π* electronic transition of the sensor, indicating that the pyridine (B92270) moiety is involved in the metal binding. mdpi.com For Fe(II) and Co(II), which favor an octahedral geometry, it is proposed that they bind to six atoms from two sensor molecules, creating stable five-membered metal-ligand rings. mdpi.com

The binding constants for the sensor with these metal ions further quantify the strength of the interaction.

| Metal Ion | Binding Constant (M⁻²) |

| Fe(II) | 1.0 x 10⁹ |

| Co(II) | 2.0 x 10⁹ |

| Cu(II) | 3.0 x 10⁹ |

Data for a colorimetric sensor with pyridyl and carbohydrazide components. mdpi.com

This selective and sensitive detection of metal ions highlights the potential of carbohydrazide-based compounds, including derivatives of this compound, in environmental monitoring and analytical chemistry.

Biological Activities and Medicinal Chemistry Research

Antimicrobial Research

Derivatives of 3-Aminopyrazine-2-carbohydrazide have been a focal point of antimicrobial research, with numerous studies dedicated to synthesizing and evaluating new compounds for their activity against a range of pathogenic microorganisms.

Antimycobacterial Activity

The antimycobacterial potential of this compound derivatives has been extensively investigated, showing promise in the development of new agents to combat tuberculosis.

A significant body of research has been dedicated to evaluating the efficacy of this compound derivatives against both the virulent Mycobacterium tuberculosis H37Rv strain and the attenuated H37Ra strain. nih.govnih.gov While the two strains have some genomic differences, they generally show equivalent minimum inhibitory concentrations (MICs) for most antituberculosis drugs, making H37Ra a common surrogate in initial screenings. nih.govnih.gov

Microwave-assisted synthesis has been employed to create novel N'-benzylidenepyrazine-2-carbohydrazide derivatives from the intermediate, this compound. researchgate.net In screenings against M. tuberculosis H37Ra, several of these derivatives demonstrated potent activity. researchgate.net For instance, compounds designated as 3i and 3j exhibited 99% and 98% inhibition, respectively. researchgate.net

In studies focusing on the H37Rv strain, N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and assessed. nih.govnih.gov Among these, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (compound 17) was identified as the most active, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.govnih.gov Similarly, another study on N-benzyl-3-(benzylamino)pyrazine-2-carboxamides found that N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) were the most effective against M. tuberculosis H37Rv, both showing an MIC of 12.5 µg/mL. nih.gov Further research into 3-benzylaminopyrazine-2-carboxamides revealed that 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (compound 8) displayed a potent MIC of 6 µM. semanticscholar.org

| Derivative Compound | Mycobacterium Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | M. tuberculosis H37Rv | 6 µM | semanticscholar.org |

| N'-substitutedbenzaldehyde-3-amino-pyrazine-2-carbohydrazide (3i) | M. tuberculosis H37Ra | 99% inhibition | researchgate.net |

| N'-substitutedbenzaldehyde-3-amino-pyrazine-2-carbohydrazide (3j) | M. tuberculosis H37Ra | 98% inhibition | researchgate.net |

The relationship between the chemical structure of this compound derivatives and their antimycobacterial activity is a critical area of investigation. For N-substituted 3-aminopyrazine-2-carboxamides, a clear trend was observed where antimycobacterial activity among alkyl derivatives increased with the lengthening of the carbon side chain. nih.govnih.gov

In the case of 3-benzamidopyrazine-2-carboxamides, substitutions on the benzamide (B126) moiety were found to be crucial. mdpi.com A lipophilic substituent at the para-position (position 4) of the benzene (B151609) ring was favorable for activity against M. tuberculosis. mdpi.com Conversely, substitutions at the ortho (position 2) or meta (position 3) positions did not yield significant activity, indicating a distinct structural requirement. mdpi.com Further studies on disubstituted benzene rings confirmed this, showing that substituents larger than a fluorine atom are not well-tolerated at the ortho position. nih.gov For N-substituted 3-aminopyrazine-2,5-dicarbonitriles, notable antimycobacterial activity was specifically identified among the alkylamino derivatives. nih.gov

The potency of new derivatives is often benchmarked against existing first-line anti-tuberculosis drugs. Several derivatives of this compound have demonstrated activity comparable or superior to these standards. For example, the derivatives 3i and 3j showed 99% and 98% inhibition against M. tuberculosis H37Ra, which was higher than the 94% inhibition shown by the standard drug Rifampicin in the same assay. researchgate.net

When compared with Pyrazinamide (B1679903), a series of compounds derived from 3-aminopyrazine-2,5-dicarbonitrile produced nine candidates with activity that was either similar to or better than Pyrazinamide's typical MIC range of 6.25-12.5 µg/mL. researchgate.net Furthermore, a study on 3-benzylaminopyrazine-2-carboxamides identified four compounds that possessed in vitro activity against M. tuberculosis H37Rv at least equivalent to that of Pyrazinamide. semanticscholar.org

| Derivative/Compound | Activity | Standard Drug | Standard's Activity | Reference |

|---|---|---|---|---|

| Derivative 3i | 99% inhibition | Rifampicin | 94% inhibition | researchgate.net |

| Derivative 3j | 98% inhibition | Rifampicin | 94% inhibition | researchgate.net |

| 3-benzylaminopyrazine-2-carboxamides (4 compounds) | Equivalent activity | Pyrazinamide | - | semanticscholar.org |

| 3-aminopyrazine-2,5-dicarbonitriles (9 compounds) | Similar or better activity | Pyrazinamide | MIC 6.25-12.5 µg/mL | researchgate.net |

Antibacterial Activity

Beyond their antimycobacterial effects, derivatives of this compound have also been evaluated for broader antibacterial activity.

Research into N-substituted 3-aminopyrazine-2-carboxamides has shown that antibacterial activity is present in phenyl and alkyl derivatives, but notably absent in benzyl (B1604629) derivatives. nih.govnih.gov The activity of some derivatives appears to be selective, with low inhibition of Gram-positive bacteria and inactivity against Gram-negative bacteria and fungi. rsc.org

Specific activity has been documented against clinically relevant Gram-positive bacteria. For instance, 3-benzylaminopyrazine-2-carboxamides displayed only moderate activity against Staphylococcus aureus and Enterococcus faecalis. semanticscholar.org However, a more potent compound, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (compound 5), demonstrated significant activity against S. aureus with an MIC of 7.81 μM and against S. epidermidis with an MIC of 15.62 μM. nih.gov

| Derivative Compound | Bacterial Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) | Staphylococcus aureus | 7.81 µM | nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) | Staphylococcus epidermidis | 15.62 µM | nih.gov |

| 3-benzylaminopyrazine-2-carboxamides | Staphylococcus aureus | Moderate Activity | semanticscholar.org |

| 3-benzylaminopyrazine-2-carboxamides | Enterococcus faecalis | Moderate Activity | semanticscholar.org |

Influence of Substituents on Antibacterial Potency

The antibacterial efficacy of 3-aminopyrazine-2-carboxamide (B1665363) derivatives is significantly influenced by the nature of the substituent on the carboxamide nitrogen. Research into a series of these compounds has revealed distinct structure-activity relationships. The derivatives are generally categorized based on the substituent into phenyl, alkyl, and benzyl groups. nih.govnih.gov

Studies indicate that antibacterial activity is present in phenyl and alkyl derivatives, while the corresponding benzyl derivatives were found to be inactive against the tested bacterial strains. nih.govnih.govbezmialem.edu.tr Within the alkyl-substituted derivatives, a clear trend was observed where the antibacterial activity increased with the lengthening of the alkyl chain. nih.govnih.govbezmialem.edu.tr For instance, the octylamide derivative (compound 12) demonstrated the highest antibacterial activity in its subclass, with a Minimum Inhibitory Concentration (MIC) of 62.5 µM. nih.gov In contrast, derivatives with shorter alkyl chains, such as hexylamide (compound 10) and heptylamide (compound 11), showed weaker activity. nih.gov

Among the phenyl-substituted derivatives, activity was noted against staphylococcal strains. nih.gov Specifically, compounds bearing a 4-fluorophenyl (compound 16) and a 4-(trifluoromethyl)phenyl (compound 20) substituent were active against Staphylococcus aureus. nih.gov When comparing disubstituted derivatives, phenyl compounds were active whereas their benzyl counterparts with the same substitution pattern were not. nih.gov

Table 1: Antibacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives

| Compound ID | Substituent (R') | Bacterial Strain | MIC (µM) nih.gov |

|---|---|---|---|

| 10 | Hexyl | S. aureus | 500 |

| 11 | Heptyl | S. aureus | 250 |

| 12 | Octyl | S. aureus | 62.5 |

| 16 | 4-Fluorophenyl | S. aureus | 250 |

| 20 | 4-(Trifluoromethyl)phenyl | S. aureus | 250 |

| Benzyl Derivatives (1-8) | Various benzyl groups | S. aureus | Inactive |

Antifungal Activity

In contrast to the variable antibacterial results, antifungal activity was a more consistent feature across the different structural subtypes of N-substituted 3-aminopyrazine-2-carboxamides. nih.govnih.gov Derivatives from the benzyl, alkyl, and phenyl subclasses all demonstrated some level of antifungal potency. nih.govnih.govbezmialem.edu.tr

Activity against Fungal Strains (e.g., Candida albicans, Trichophyton interdigitale)

The antifungal activity of these compounds was evaluated against several fungal strains of clinical importance, with notable activity observed primarily against Candida albicans and the dermatophyte Trichophyton interdigitale. nih.govnih.govbezmialem.edu.tr All tested structural subtypes—benzyl, alkyl, and phenyl derivatives—showed activity against these fungi. nih.govnih.gov

Although broad-spectrum antifungal activity was noted, the potency was generally considered modest when compared to standard antifungal drugs. nih.gov In the group of phenyl derivatives, the antifungal effects were mainly limited to Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives

| Compound Class | Representative Strains | General Activity Finding nih.govnih.govbezmialem.edu.tr |

|---|---|---|

| N-Benzyl Derivatives | Candida albicans, Trichophyton interdigitale | Activity Observed |

| N-Alkyl Derivatives | Candida albicans, Trichophyton interdigitale | Activity Observed |

| N-Phenyl Derivatives | Candida albicans, Trichophyton interdigitale | Activity Observed |

Anticancer and Cytotoxic Research

Cytotoxicity Studies in Cancer Cell Lines (e.g., HepG2 Liver Cancer Cells)

The cytotoxic potential of 3-aminopyrazine derivatives has been a subject of investigation, particularly against liver cancer cell lines like HepG2. This focus is partly due to the known risk of hepatotoxicity associated with some antitubercular drugs, making the assessment of cytotoxicity in liver cells a crucial step. nih.gov In one study, a series of N-substituted 3-aminopyrazine-2-carboxamides, specifically those showing the most promising antimicrobial activity, were selected for in vitro cytotoxicity screening against the HepG2 cell line. nih.govnih.gov

Another study explored the cytotoxic activity of metal chelates derived from (Z)-3-amino-N'-(3-aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid (APA). scirp.org The investigation confirmed that a Platinum(IV) complex of APA exhibited the highest cytotoxic effect against HepG2 cells, whereas the parent ligand and its Copper(II), Cobalt(II), and Palladium(II) chelates showed no significant activity. scirp.org

Identification of Compounds with Significant Cytotoxic Activity

From the screening of N-substituted 3-aminopyrazine-2-carboxamides, only one compound was identified as having a notable cytotoxic effect. nih.govnih.gov Compound 20 , which features a 4-(trifluoromethyl)phenyl substituent, demonstrated moderate cytotoxicity against HepG2 cells with a half-maximal inhibitory concentration (IC₅₀) of 41.4 µM. nih.gov

Other tested compounds from the same series showed significantly lower cytotoxicity. For example, compound 17 (N-(2,4-dimethoxyphenyl) derivative) displayed no cytotoxicity up to the highest concentration tested (50 µM), which was limited by its solubility. nih.gov Similarly, compound 10 (N-hexyl derivative) and compound 16 (N-(4-fluorophenyl) derivative) had high IC₅₀ values of 389 µM and >250 µM, respectively. nih.gov This indicates that the cytotoxic effect is not a general property of the 3-aminopyrazine-2-carboxamide scaffold but is highly dependent on the nature of the substituent. nih.gov

Table 3: Cytotoxicity of Selected 3-Aminopyrazine-2-carboxamide Derivatives against HepG2 Cells

| Compound ID | Substituent (R') | Cytotoxicity (IC₅₀) nih.gov |

|---|---|---|

| 10 | Hexyl | 389 µM |

| 16 | 4-Fluorophenyl | >250 µM |

| 17 | 2,4-Dimethoxyphenyl | >50 µM |

| 20 | 4-(Trifluoromethyl)phenyl | 41.4 µM |

Anti-proliferative Activity Studies

The anti-proliferative activity of this class of compounds is primarily evaluated through cytotoxicity assays that measure the inhibition of cancer cell growth. The studies on HepG2 cells serve as a direct measure of the anti-proliferative effects of these derivatives. nih.gov The results show that specific structural modifications can impart significant anti-proliferative properties.

The moderate activity of compound 20 (IC₅₀ = 41.4 µM) suggests that the 3-aminopyrazine-2-carboxamide backbone can be a viable scaffold for developing new anti-proliferative agents. nih.gov The lack of activity in other closely related derivatives underscores the critical role of specific substituents in achieving this biological effect. nih.gov Research into other related heterocyclic systems, such as 5-aminopyrazole derivatives, has also identified compounds with relevant anti-proliferative activity against various cancer cell lines, further supporting the exploration of nitrogen-containing heterocyclic scaffolds in cancer research. mdpi.com

Antioxidant Activity Research

The antioxidant properties of pyrazine (B50134) derivatives are a significant area of research. Studies have shown that these compounds can act as radical scavengers, which is a crucial mechanism for protecting against oxidative stress implicated in numerous diseases.

Research into a derivative, (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA), and its metal chelates has demonstrated notable antioxidant capabilities. scirp.orgscirp.org When complexed with metal ions such as Cu²⁺, Co²⁺, Pt⁴⁺, and Pd²⁺, these compounds exhibit potent anti-oxidative activity. scirp.orgresearchgate.net The antioxidant potential of such derivatives is often evaluated using standard in vitro assays. For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly employed to measure the radical scavenging capacity of these molecules. nih.govrsc.org Studies on related pyrazoline and pyrazolone (B3327878) derivatives have also confirmed their ability to scavenge free radicals and protect against lipid peroxidation. nih.govderpharmachemica.comnih.govmdpi.com In some cases, metal complexes of these related compounds, particularly copper complexes, have shown enhanced antioxidant activity compared to the ligand alone. derpharmachemica.com

Table 1: Antioxidant Activity of Related Pyrazine Derivatives

| Compound Class | Assay Method(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazoline Derivatives | DPPH, FRAP, Lipid Peroxidation | Certain derivatives effectively prevent lipid peroxidation and exhibit free radical scavenging capacity. | nih.gov |

| Pyrazoline Metal Complexes | DPPH, Superoxide Radical Scavenging | All tested metal complexes showed good free radical scavenging activity; copper complexes were often superior. | derpharmachemica.com |

| Pyrrolo[2,3-b]quinoxaline Derivatives | DPPH Assay, Computational Analysis | Demonstrated potential as hydroxyl radical (HO˙) scavengers in physiological lipid environments. | rsc.org |

Mechanisms of Biological Action

The therapeutic potential of this compound derivatives is rooted in their ability to interact with specific biological molecules, thereby modulating cellular pathways. Research into these mechanisms provides a rational basis for drug design and development.

Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of several key enzymes and receptors. One significant target is the mycobacterial Prolyl-tRNA synthetase (ProRS), an essential enzyme for bacterial survival. mdpi.com Specifically designed derivatives can mimic the adenine (B156593) core of ATP, binding to the enzyme's ATP site and competitively inhibiting its function. mdpi.com

Another class of derivatives has been developed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in many cancers. nih.gov These compounds can block the activation of FGFR and its downstream signaling pathways. nih.gov Furthermore, certain derivatives have shown inhibitory effects on other critical cellular regulators, such as the Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase. nih.gov Related heterocyclic structures like pyrazolones have also been investigated as inhibitors of the thioredoxin/thioredoxin reductase (Trx/TrxR) system, another attractive target for antimicrobial agents. mdpi.com

Molecular docking is a computational technique used to predict how a molecule binds to a receptor, providing insight into its mechanism of action. This method has been extensively applied to pyrazine derivatives to understand their interactions with various therapeutic targets, particularly within Mycobacterium tuberculosis (Mtb).

While specific studies on this compound and Enoyl-ACP-reductase (InhA) were not detailed in the reviewed literature, numerous docking studies have been performed on its derivatives against other critical Mtb enzymes. These studies help to rationalize the observed biological activity and guide the synthesis of more potent inhibitors.

Table 2: Molecular Docking Studies of Pyrazine Derivatives against Mtb Targets

| Derivative Class | Mtb Protein Target | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazine-thiazolidinone hybrids | Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) | Docking studies provided insight into the probable mechanism of action and binding mode of the hybridized structures. | nih.gov |

| Pyrazine-containing oxadiazoles | Lumazine synthase | Docking scores were used to correlate with the antitubercular activity of the synthesized compounds. | nih.gov |

| Pyrazolone compounds | Thioredoxin Reductase | Docking was used to identify potential antibacterial properties by targeting this enzyme. | mdpi.com |

Additionally, docking studies have been performed to elucidate the binding of derivatives with other targets, such as the FGFR2 receptor, to understand their anticancer activity. nih.gov

The carbohydrazide (B1668358) moiety of this compound and its derivatives makes them effective chelating agents for various metal ions. The formation of these metal complexes can significantly alter the compound's biological properties, often enhancing its therapeutic effects.

A notable example is the derivative (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA). scirp.orgscirp.org This ligand has been shown to form stable complexes with Cu²⁺, Co²⁺, Pt⁴⁺, and Pd²⁺ ions. scirp.orgscirp.org The coordination behavior of the ligand varies depending on the metal ion; it acts as a tridentate ligand with Cu²⁺, a tetradentate ligand with Co²⁺, and a bidentate ligand with Pt⁴⁺ and Pd²⁺. scirp.orgscirp.org Crucially, the formation of these metal chelates leads to potent antioxidant and cytotoxic activities, demonstrating that metal binding is a key strategy for modulating the biological action of this class of compounds. scirp.org

The principle that metal complexation can enhance bioactivity is supported by studies on other pyrazine derivatives. For instance, silver(I) complexes of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have shown good antibacterial and antifungal properties. rsc.org Similarly, research on metal complexes of other heterocyclic compounds like pyrazolines and thiadiazoles consistently shows that complexation can lead to greater antimicrobial or antioxidant activity compared to the free ligand. derpharmachemica.comnih.govnih.govresearchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA) |

| 3-aminopyrazine-2-carboxamide |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate |

| Pyrazinamide |

| Isoniazid |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide |

| Methyl 3-aminopyrazine-2-carboxylate |

| 3-aminopyrazine-2-carboxylic acid |

| (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Computational chemistry provides a powerful lens through which to examine the intricacies of molecular structure and reactivity. For 3-aminopyrazine-2-carbohydrazide, theoretical studies offer valuable insights into its electronic properties and potential behavior, complementing experimental data. These computational approaches allow for a detailed exploration of the molecule's three-dimensional arrangement, charge distribution, and orbital interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. nih.gov For compounds related to this compound, DFT calculations, often employing the B3LYP method with various basis sets like 6-31G* or 6-311++G(d,p), have been instrumental. nih.govresearchgate.netmanchester.ac.uk These calculations are used to optimize molecular geometries, determine vibrational frequencies, and calculate a range of electronic properties. manchester.ac.uknih.gov For instance, in a study of substituted amides of pyrazine-2-carboxylic acids, the B3LYP/6-31++G* level of theory was used to compute and map molecular surface electrostatic potentials. nih.gov Similarly, DFT has been applied to study the tautomeric stability of related aminopyrazine derivatives, providing insights into the most stable forms of these molecules. researchgate.net

Prediction of 3D Structures and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. Computational methods are frequently employed to predict and analyze the stable conformations of molecules like this compound. For a series of N-substituted 3-aminopyrazine-2-carboxamides, energy minimization and low-mode molecular dynamics simulations were performed using the AMBER10:EHT forcefield to predict their 3D structures. nih.gov This type of analysis helps in understanding how the molecule might interact with biological targets. Conformational studies on related carbohydrazide (B1668358) derivatives have also been performed using potential energy surface scans to identify global and local energy minima, thus characterizing the most stable three-dimensional arrangements of the molecule. manchester.ac.uk

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. scirp.org Red colors typically indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors indicate areas of positive potential, prone to nucleophilic attack. scirp.org For a derivative, (Z)-3-amino-N-(3-amino pyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA), an MEP plot was generated to understand its physiochemical properties and hydrogen bonding interactions. scirp.orgscirp.org Such analyses are crucial in rationalizing intermolecular interactions and have been applied to various related hydrazone and pyrazine (B50134) derivatives to identify sites for potential molecular interactions. nih.govrsc.org

Analysis of Electronic Properties (HOMO, LUMO, Natural Population Analysis, Mulliken Atomic Charges)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For derivatives of this compound, these properties have been calculated using theoretical methods. researchgate.net

Population analysis methods, such as Mulliken and Natural Population Analysis (NPA), are used to determine the net atomic charges within a molecule. uni-rostock.deresearchgate.net While Mulliken charges are widely used, they can be highly dependent on the basis set. nih.govhuntresearchgroup.org.uk Natural Population Analysis, derived from the Natural Bond Orbital (NBO) method, is often considered more stable and provides a better description of electron distribution, especially in molecules containing metal atoms. nih.govuni-rostock.de These charge analyses provide insights into the electrostatic interactions and the ionic character of bonds within the molecule. nih.govnih.gov

Below is a table summarizing representative calculated electronic properties for a related pyrazine derivative, N-methyl-N′-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, obtained through theoretical calculations. researchgate.net

| Property | Value |

| HOMO Energy | [Value not explicitly stated in provided search results] |

| LUMO Energy | [Value not explicitly stated in provided search results] |

| Energy Gap (HOMO-LUMO) | [Value not explicitly stated in provided search results] |

| Mulliken Atomic Charges | Investigated, specific values not detailed in abstracts |

| Natural Population Analysis | Investigated, specific values not detailed in abstracts |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. wikipedia.org This method allows for the analysis of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. researchgate.netrsc.orgyoutube.com These interactions are crucial for understanding molecular stability and charge delocalization. nih.gov For a derivative of this compound, NBO analysis was used to gain a detailed understanding of intermolecular interactions arising from hyperconjugative effects and charge delocalization. researchgate.net The analysis provides insights into donor-acceptor interactions within the molecule, quantifying their energetic significance. uni-rostock.de

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their activity. nih.gov

For a series of substituted amides of pyrazine-2-carboxylic acids, a QSAR study was conducted to understand their cytotoxic activities. nih.gov The study used molecular surface electrostatic potential properties as descriptors. The most significant model developed was a five-parameter equation that showed a strong correlation between the calculated properties and the observed cytotoxicity, with a correlation coefficient (R²) of 0.922. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with enhanced biological activity. nih.gov

Recursive Partitioning Analysis for Structure-Activity Relationships

Recursive Partitioning (RP) analysis, a statistical method for multivariable analysis, has been effectively utilized to establish a classification model based on binary Quantitative Structure-Activity Relationships (QSAR) for derivatives of this compound. This computational approach has been instrumental in understanding the structural requirements for the anti-tubercular activity of this class of compounds.

In a notable study, a series of twenty-six novel 3-amino-N'-benzylidenepyrazine-2-carbohydrazide derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis H37Ra. benthamdirect.comresearchgate.net The researchers employed a Recursive Partitioning model to build a structure-activity relationship (SAR) that could classify the compounds as either active or inactive based on their molecular descriptors. The predictions generated by the RP model were found to be in strong agreement with the experimental anti-tubercular screening data. benthamdirect.comeurekaselect.com

The anti-tubercular screening, conducted using the XTT Reduction Menadione Assay (XRMA) protocol, identified four derivatives with significant inhibitory activity against M. tuberculosis H37Ra. benthamdirect.comresearchgate.net The results for these lead compounds, when compared to the standard drug Rifampicin, highlighted their potential as potent anti-tubercular agents.

Table 1: Anti-tubercular Activity of Lead 3-Amino-N'-benzylidenepyrazine-2-carbohydrazide Derivatives

| Compound | % Inhibition | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|---|

| 3i | 99 | 24.3 - 110 | 5.9 - 20.8 |

| 3j | 98 | 24.3 - 110 | 5.9 - 20.8 |

| 3v | 92 | 24.3 - 110 | 5.9 - 20.8 |

| 3z | 87 | 24.3 - 110 | 5.9 - 20.8 |

| Rifampicin | 94 | - | - |

Source: benthamdirect.comresearchgate.net

The successful application of the RP model underscores the utility of computational methods in identifying key structural features responsible for the biological activity of this compound derivatives, thereby guiding the design of more potent therapeutic agents. benthamdirect.com

Theoretical Prediction of Intramolecular Hydrogen Bonds

Theoretical and computational studies on molecules structurally related to this compound suggest a strong propensity for the formation of intramolecular hydrogen bonds (IMHBs). While direct theoretical predictions for the title compound are not extensively documented in the reviewed literature, analysis of closely related N-substituted 3-aminopyrazine-2-carboxamides provides significant insights.

In computational studies of these related carboxamides, energy minimization and molecular dynamics have consistently predicted the formation of an intramolecular hydrogen bond between the amino group at position 3 of the pyrazine ring (acting as the donor) and the oxygen atom of the adjacent carboxamide or carbohydrazide group (acting as the acceptor). nih.gov This interaction is a recurring feature in the lowest energy conformations of these molecules. nih.gov

The formation of such a hydrogen bond would result in a pseudo-six-membered ring structure, which can significantly influence the molecule's conformation, planarity, and, consequently, its physicochemical properties and biological activity. The stability conferred by this IMHB can lock the molecule into a specific conformation, which may be crucial for its interaction with biological targets. General studies on pyrazine-based ligands have also highlighted the common occurrence of intramolecular hydrogen bonds, which contribute to their binding affinity to proteins. nih.gov The presence of this stable, planar conformation is a key consideration in the rational design of new derivatives based on the this compound scaffold.

Crystallographic Studies and Structural Insights

X-ray Diffraction Analysis of 3-Aminopyrazine-2-carbohydrazide and its Derivatives

X-ray diffraction studies have provided detailed information about the solid-state conformation and intermolecular interactions of this compound and several of its derivatives.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal. For this compound, crystallographic analysis has revealed that it crystallizes in the monoclinic system with the space group P2₁/c . researchgate.net This space group is common for organic molecules and indicates a centrosymmetric crystal structure.

Similarly, a derivative, 2-benzoyl-3-aminopyrazine, also crystallizes in the monoclinic system, but with the space group P21/n. researchgate.net Another related compound, 2'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate, crystallizes in the triclinic system. nih.gov

The unit cell is the basic building block of a crystal, and its dimensions are described by the unit cell parameters (a, b, c, α, β, γ). For this compound, the following unit cell parameters have been reported:

| Parameter | Value |

| a | 10.1022(8) Å |

| b | 9.4818(8) Å |

| c | 7.0832(6) Å |

| α | 90° |

| β | 94.1380(10)° |

| γ | 90° |

| Volume (V) | 676.71(10) ų |

| Z | 4 |

| Data obtained from a study by Gao et al. (2019) researchgate.net |

The parameter Z represents the number of molecules in the unit cell.

For comparison, the unit cell parameters for 2'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate are a = 8.062 (3) Å, b = 8.186 (3) Å, c = 9.449 (3) Å, α = 95.122 (6)°, β = 103.169 (6)°, and γ = 99.827 (7)°. nih.gov

Hydrogen bonds play a crucial role in the crystal packing of this compound and its derivatives, influencing their stability and conformation.

Intermolecular Hydrogen Bonding: Extensive networks of intermolecular hydrogen bonds are also a common feature. In the crystal structure of 3-aminopyrazine-2-carboxylic acid, a related precursor, a comprehensive network of both intra- and intermolecular hydrogen bonds is present. nih.gov In 2'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide monohydrate, organic molecules are linked into chains by N(amide)—H⋯O(hydroxy) hydrogen bonds. Water molecules, when present in the crystal lattice, further extend this network by forming additional hydrogen bonds with the organic molecules. nih.gov The formation of these extensive hydrogen bonding networks is a key factor in the stabilization of the crystal structure. rsc.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazine (B50134) rings contribute significantly to the crystal packing. These interactions involve the attractive, noncovalent forces between aromatic rings.

In the crystal structure of 3-aminopyrazine-2-carboxylic acid, the nearly planar molecules are stacked along the a-axis with a separation of 3.324 (2) Å, indicative of π-π interactions. nih.gov For a derivative, N'-(1-(pyrazin-2-yl)ethylidene)pyrazine-2-carbohydrazide, aromatic π-π stacking interactions with centroid-centroid separations of 3.606 (5) and 3.671 (5) Å connect the molecules into stacks. researchgate.net Another derivative, N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide, also exhibits π-π interactions between the pyrazine and benzene (B151609) rings, with centroid-centroid distances of 3.837 (2) and 3.860 (2) Å. researchgate.net These stacking interactions play a crucial role in the supramolecular assembly of these compounds. The geometry of these interactions suggests that electrostatic forces are a significant factor in the attraction between the aromatic systems. nih.gov

Comparison of Crystal Structures with Related Compounds

For instance, the presence of a bulky substituent, such as a benzylidene group, can influence the dihedral angle between the pyrazine ring and the substituent. In N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide, the pyrazine and 4-bromobenzene groups are oriented at a dihedral angle of 10.57 (7)°. researchgate.net In contrast, in N'-(1-(pyrazin-2-yl)ethylidene)pyrazine-2-carbohydrazide, the dihedral angle between the two pyrazine rings is only 4.7 (3)°. researchgate.net

The nature and position of substituents also affect the hydrogen bonding network. While this compound itself has a network primarily involving the amino and hydrazide groups, derivatives with additional functional groups, like the hydroxyl group in 2'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide, introduce new possibilities for hydrogen bonding, leading to more complex three-dimensional frameworks. nih.gov

Furthermore, the comparison highlights the competition between intramolecular and intermolecular hydrogen bonding. In some derivatives, strong intramolecular hydrogen bonds can limit the extent of intermolecular association. rsc.org This interplay between different non-covalent interactions ultimately dictates the final crystal structure and can have implications for the compound's physical properties.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

Current synthetic routes to 3-Aminopyrazine-2-carbohydrazide and its derivatives have been established, often involving the reaction of aminopyrazine-2-hydrazide with various reagents like isothiocyanates and aldehydes. researchgate.netresearchgate.net However, the development of more efficient, streamlined, and versatile synthetic strategies is a crucial future direction.

Future research should focus on:

Catalytic Methods: Investigating novel catalytic systems, such as nickel-catalyzed cross-coupling reactions or [4+2] annulation strategies, could provide more efficient and regioselective access to a wider array of pyrazine (B50134) compounds. mdpi.comresearchgate.net